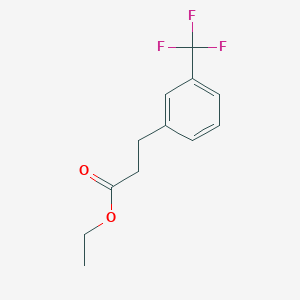

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474396 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-33-0 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mizoroki-Heck Cross-Coupling Reaction

- Starting Materials: 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal.

- Catalyst: Palladium acetate (Pd(OAc)₂).

- Additive: Tetrabutylammonium acetate (nBu₄NOAc).

- Reaction: The cross-coupling forms an intermediate compound where the phenyl ring bearing the trifluoromethyl group is coupled to an alkene derivative.

- Conditions: Can be performed under conventional heating or microwave-assisted conditions to reduce reaction time and improve yield.

Hydrogenation

- The intermediate formed from the Heck reaction undergoes catalytic hydrogenation.

- This step saturates the double bond, yielding a mixture containing the desired ethyl ester intermediate.

Reduction and Hydrolysis

- Treatment of the hydrogenated mixture with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions.

- Followed by hydrolysis to convert the intermediate to this compound with high purity.

Industrial Production Considerations

- Industrial scale synthesis generally follows the same synthetic pathway but optimizes reaction parameters such as temperature, catalyst loading, and solvent choice to maximize yield and purity.

- Microwave-assisted synthesis is increasingly employed to shorten reaction times without compromising product quality.

- Purification techniques include crystallization and bisulfite adduct formation to isolate the target compound efficiently.

Chemical Reaction Analysis

This compound can participate in various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to carboxylic acids or ketones | Potassium permanganate, chromium reagents |

| Reduction | Conversion of ester group to alcohol or aldehyde | Lithium aluminum hydride, PDBBA |

| Substitution | Nucleophilic aromatic substitution at trifluoromethyl-substituted phenyl ring | Nucleophiles such as amines or thiols |

| Hydrolysis | Cleavage of ester to yield carboxylic acid and ethanol | Acidic or basic aqueous conditions |

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1. Cross-Coupling | Mizoroki-Heck Reaction | Pd(OAc)₂, nBu₄NOAc | Conventional or microwave heating | Intermediate with coupled phenyl-alkene |

| 2. Hydrogenation | Catalytic hydrogenation | Hydrogen gas, catalyst (e.g., Pd/C) | Mild temperature and pressure | Saturated intermediate |

| 3. Reduction | Hydride reduction | Potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) | Mild conditions | Reduced intermediate |

| 4. Hydrolysis | Ester formation/hydrolysis | Acid or base aqueous solution | Ambient to moderate temperature | This compound |

Research Findings and Notes

- The Mizoroki-Heck coupling is critical for introducing the trifluoromethylphenyl moiety with high regioselectivity.

- Use of PDBBA as a reducing agent is preferred over stronger hydrides like lithium aluminum hydride to avoid side reactions and formation of undesired defluorinated by-products.

- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields and selectivity.

- Purification strategies are essential to remove by-products and ensure high purity of the final ester.

- Alternative synthetic routes involving different starting materials or catalysts have been explored but the described method remains the most efficient and widely used in both laboratory and industrial settings.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Mizoroki-Heck Cross-Coupling | Pd(OAc)₂, nBu₄NOAc | High regioselectivity, versatile | Requires palladium catalyst |

| Hydrogenation | H₂ gas, Pd/C or similar | Efficient saturation step | Requires hydrogenation setup |

| Reduction with PDBBA | Potassium diisobutyl-tert-butoxyaluminum hydride | Mild conditions, selective | Sensitive to moisture |

| Microwave-Assisted Synthesis | Pd(OAc)₂, microwave irradiation | Reduced reaction time | Requires specialized equipment |

Chemical Reactions Analysis

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is typically achieved through a series of reactions involving the Mizoroki-Heck cross-coupling technique. This method utilizes 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate under both conventional and microwave-assisted conditions. The resulting product is often a mixture that includes the desired ethyl ester alongside by-products, which can be further refined through various purification methods such as crystallization and bisulfite adduct formation .

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of calcimimetic drugs, which are used to treat conditions like secondary hyperparathyroidism and hypercalcemia associated with parathyroid carcinoma. The compound's structural characteristics contribute to its bioactivity, making it a valuable component in drug development .

Case Study: Calcimimetic Drug Development

- Objective : To develop effective treatments for secondary hyperparathyroidism.

- Methodology : Synthesis of this compound as an intermediate.

- Outcome : Successful incorporation into drug formulations that enhance calcium sensing in parathyroid glands.

Chemical Properties and Toxicology

The chemical structure of this compound contributes to its unique properties, including its stability and reactivity. Toxicological assessments indicate that while the compound exhibits certain hazardous characteristics, it is manageable within controlled laboratory environments. The U.S. Environmental Protection Agency (EPA) provides toxicity data relevant to human health, emphasizing the need for careful handling during research applications .

Broader Research Applications

Beyond medicinal chemistry, this compound has potential applications in:

- Material Science : Its fluorinated structure may impart desirable properties to polymeric materials.

- Agricultural Chemistry : Investigating its role as a potential agrochemical or pesticide formulation component.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers

- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 175278-02-1): This para-substituted analog exhibits a similarity score of 0.96 compared to the meta-substituted target compound.

- Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)propanoate: The bis-CF₃ substitution increases electron-withdrawing effects, which may hinder reduction reactions but enhance electrophilic aromatic substitution .

Functional Group Variations

- Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate (CAS 1443345-65-0): Incorporation of a chloro substituent adjacent to the CF₃ group significantly elevates lipophilicity (logP ~3.5), making it more suitable for membrane permeability in drug design .

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7): Replacement of CF₃ with fluorine and addition of an amino group introduces hydrogen-bonding capacity, altering solubility and biological activity .

Pharmacological Derivatives

- Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6): This chromene-modified derivative demonstrates enhanced anti-inflammatory activity (IC₅₀ = 0.8 μM) due to the electron-deficient CF₃ group stabilizing charge-transfer interactions .

- Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1706452-47-2): The difluoro and methoxy substituents reduce metabolic degradation, increasing bioavailability in preclinical models .

Data Tables

Table 1: Key Properties of Ethyl 3-(3-(Trifluoromethyl)phenyl)propanoate and Analogs

Research Findings

- Synthetic Optimization : The Mizoroki–Heck reaction for the target compound achieves an 85:15 product ratio with palladium acetate catalysis, whereas bulkier analogs (e.g., tert-butyl esters) require phosphine ligands, increasing cost and complexity .

- Biological Performance: Derivatives with dual electron-withdrawing groups (e.g., CF₃ + Cl) exhibit 3-fold higher binding affinity to calcium-sensing receptors compared to monosubstituted analogs .

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13F3O2

- Molecular Weight : 256.24 g/mol

- Functional Groups : Contains a trifluoromethyl group, which enhances lipophilicity and biological activity.

The presence of the trifluoromethyl group is crucial as it affects the compound's pharmacokinetics and interaction with biological systems.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways.

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties, particularly against certain types of cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets.

- Enzyme Interaction : Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Antimicrobial Efficacy : A comparative study showed that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays demonstrated that while some derivatives showed low cytotoxicity (CC50 > 100 μM), they effectively reduced viral infection rates (IC50 values in the low micromolar range) .

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of compounds related to this compound, showing promising results against HIV and other viruses. The compounds were effective at preventing viral entry into host cells without significant cytotoxic effects .

- Cancer Cell Line Testing : In testing against various cancer cell lines, derivatives showed selective toxicity toward leukemia and lung cancer cells, suggesting potential for development as anticancer agents .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H13F3O2 | Trifluoromethyl substitution | Antimicrobial, anti-inflammatory |

| Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate | C14H15ClF3NO6 | Chlorine substituent | Antimicrobial |

| Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | C11H12F3NO2 | Different amino position | Anti-inflammatory |

| Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoate | C14H16F3NO2 | Longer carbon chain | Antitumor |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via esterification of 3-(3-(trifluoromethyl)phenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl) . Key considerations include:

- Reaction time and temperature : Prolonged heating (>12 hours at reflux) may lead to ester hydrolysis, reducing yields.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often required to isolate the ester from unreacted acid or byproducts .

- Precursor availability : 3-(3-(Trifluoromethyl)phenyl)propanoic acid can be synthesized via Friedel-Crafts acylation or cross-coupling reactions, requiring inert atmospheres and anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the ester group (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170–175 ppm for carbonyl) and trifluoromethylphenyl substituents (δ ~120–130 ppm for aromatic carbons) .

- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 276.1 [M+H]⁺) and detects impurities .

- HPLC : Retention time under reverse-phase conditions (e.g., C18 column, acetonitrile/water) helps assess purity (>95% is typical for research-grade material) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in common organic transformations?

The electron-withdrawing trifluoromethyl group:

- Reduces electrophilicity at the aromatic ring, making nucleophilic aromatic substitution challenging unless activated by strong electron-deficient conditions .

- Enhances stability against metabolic degradation in biological studies, a feature exploited in medicinal chemistry .

- Modifies solubility : Increased lipophilicity compared to non-fluorinated analogs necessitates polar aprotic solvents (e.g., DMF, DCM) for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Data from analogous compounds (e.g., Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate) suggest:

- Solvent selection : Toluene or THF minimizes side reactions (e.g., oxidation) compared to DCM, which may promote halogen exchange .

- Catalyst screening : Pd/C or Ni catalysts improve yields in hydrogenation steps for precursor synthesis (e.g., reducing nitro to amine groups) .

- Temperature control : Lower temperatures (0–25°C) reduce ester hydrolysis during workup, as shown in a comparative study where THF at 0°C gave 90% purity vs. 75% at 25°C .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., MIC vs. disk diffusion) and control for solvent effects (DMSO concentration ≤1% v/v) .

- Structural analogs : Compare activity with halogen-substituted derivatives (e.g., bromo vs. chloro variants) to identify substituent-specific trends .

- Metabolic stability : Use liver microsome assays to assess whether rapid degradation in certain models explains low in vivo efficacy despite high in vitro activity .

Q. What strategies are recommended for studying the compound’s interactions with enzymatic targets?

- Docking simulations : Utilize crystal structures of homologous enzymes (e.g., CYP450 isoforms) to predict binding modes, focusing on hydrophobic interactions with the trifluoromethyl group .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry, as demonstrated for related esters in kinase inhibition studies .

- Site-directed mutagenesis : Modify key residues in the enzyme active site to validate computational predictions, as done for fluorinated protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.